Ácido 2-Bromoisobutirico-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Bromoisobutyric-d6 Acid is extensively used in scientific research, particularly in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). This process involves the partial esterification of the hydroxyl group of polysaccharides . Additionally, it is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoisobutyric-d6 Acid can be synthesized through the bromination of isobutyric acid. The reaction typically involves the use of elemental bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for 2-Bromoisobutyric-d6 Acid are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromoisobutyric-d6 Acid primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by another nucleophile .

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols, under mild to moderate temperatures .

Major Products: The major products formed from these substitution reactions depend on the nucleophile used. For example, reacting 2-Bromoisobutyric-d6 Acid with sodium hydroxide would yield isobutyric acid, while reaction with an amine would produce an amide derivative .

Mecanismo De Acción

The mechanism of action of 2-Bromoisobutyric-d6 Acid involves its role as a precursor in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparación Con Compuestos Similares

Similar Compounds:

- 2-Bromobutyric acid

- α-Bromobutyric acid

- 2-Bromo-2-methylpropionic acid

Uniqueness: 2-Bromoisobutyric-d6 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows researchers to track the compound in various biochemical pathways and reactions, providing valuable insights into reaction mechanisms and kinetics .

Actividad Biológica

2-Bromoisobutyric-d6 acid, a deuterated derivative of 2-bromoisobutyric acid, is a compound of interest in various fields of biological and chemical research. Its unique structure allows it to participate in diverse biochemical processes, particularly in polymer chemistry and bioconjugation strategies. This article provides a detailed overview of the biological activity of 2-bromoisobutyric-d6 acid, including its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of 2-bromoisobutyric-d6 acid typically involves the bromination of isobutyric acid. The deuterated form is synthesized using deuterated solvents or reagents to ensure that the hydrogen atoms are replaced with deuterium. For example, in one study, 2-bromoisobutyric acid was synthesized by reacting isobutyric acid with bromine in the presence of a solvent like dichloromethane .

Biological Activity

The biological activity of 2-bromoisobutyric-d6 acid can be categorized into several key areas:

1. Polymerization Initiator

2-Bromoisobutyric-d6 acid is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP). It facilitates the synthesis of well-defined polymers with controlled molecular weights and architectures. For instance, it has been utilized to create end-functionalized polystyrene, which demonstrates tailored properties for specific applications .

2. Bioconjugation

The compound serves as a functional group in bioconjugation processes. It can react with amines to form stable linkages, making it useful for attaching drugs or other biomolecules to polymers or proteins. This property enhances the solubility and bioavailability of therapeutic agents .

3. Anticancer Activity

Research indicates that derivatives of bromoisobutyric acids exhibit anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways . The mechanism often involves inhibition of fatty acid synthesis and modulation of cellular signaling pathways.

Case Study 1: Polymer Chemistry

In a study investigating the self-assembly behavior of block copolymers, 2-bromoisobutyric-d6 acid was employed as an initiator for synthesizing block copolymers that demonstrated significant potential for drug delivery applications. The resulting polymers exhibited controlled release profiles when loaded with therapeutic agents .

Case Study 2: Protein Modification

Another research effort focused on using 2-bromoisobutyric-d6 acid for modifying proteins to enhance their stability and functionality. The study highlighted how conjugating this compound to proteins could improve their resistance to proteolytic degradation while maintaining biological activity .

Research Findings

A summary of research findings related to the biological activity of 2-bromoisobutyric-d6 acid is presented in the table below:

Propiedades

IUPAC Name |

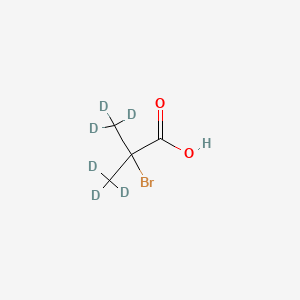

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.